molecular formula C25H28N4O2 B11191094 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B11191094
M. Wt: 416.5 g/mol
InChI Key: SSXLUIDWFLXDBF-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-PHENYLPROPYL)ACETAMIDE is a complex organic compound that features a unique structure combining elements of pyrimidine and isoquinoline

Preparation Methods

The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-PHENYLPROPYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic positions, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Scientific Research Applications

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-PHENYLPROPYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and isoquinoline derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. Examples include:

The uniqueness of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-PHENYLPROPYL)ACETAMIDE lies in its combined pyrimidine and isoquinoline structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H28N4O2/c1-19-16-24(31)29(18-23(30)26-14-7-10-20-8-3-2-4-9-20)25(27-19)28-15-13-21-11-5-6-12-22(21)17-28/h2-6,8-9,11-12,16H,7,10,13-15,17-18H2,1H3,(H,26,30)

InChI Key

SSXLUIDWFLXDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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